[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Overview
Description
“[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is a type of imidazoline derivative . Imidazoline derivatives are a class of novel cationic surfactants that are gaining importance in the global detergent market due to their wide range of applications . They are extensively used mainly as fabric softeners and antistatic agents .
Synthesis Analysis
The synthesis of imidazoline derivatives involves the reaction of 1-(2-hydroxyethyl)-2-alkyl-2-imidazoline with sodium monochloroacetate . The reaction can be carried out at a temperature between 80-140 degrees Celsius, optionally in an alcohol solvent .Molecular Structure Analysis
Imidazoline is isomeric with pyrazole . Imidazolinium compounds belong to the class of heterocyclic compounds containing a five-membered ring compound having two nitrogen atoms in the ring .Chemical Reactions Analysis
Imidazoline derivatives are prepared through a series of fatty acid-DETA reactions carried out at various temperatures . The distillates from these reactions are collected for analysis .Physical and Chemical Properties Analysis
Imidazoline derivatives possess desirable properties such as storage stability, viscosity, and dispersibility . They also have fabric conditioning properties . These properties make them useful in laundry applications and various industrial applications .Future Directions
Indole derivatives, which include imidazoline derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in exploring the biological potential of “[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid”.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
Similar compounds like indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
It’s important to note that the adme properties of a compound significantly impact its bioavailability .
Result of Action
Similar compounds like indole derivatives have been found to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .
Action Environment
For instance, indole compounds mimic peptide structures and reversibly bind to enzymes, which can be influenced by environmental factors .
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-8(5-9(13)14)7(2)11(10-6)3-4-12/h12H,3-5H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOHFQJUHIXDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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